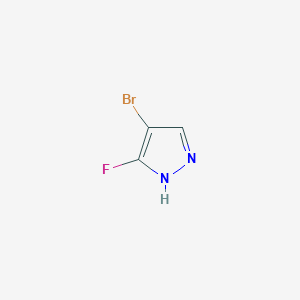

4-bromo-3-fluoro-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMSQFNGAMOGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346555-56-3 | |

| Record name | 4-bromo-5-fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Fluoro 1h Pyrazole

Strategic Approaches to Halogenation and Fluorination of Pyrazole (B372694) Systems

The synthesis of 4-bromo-3-fluoro-1H-pyrazole can be approached through two primary strategies: the construction of the pyrazole ring from previously halogenated precursors or the direct halogenation of a pre-formed pyrazole intermediate. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Cyclization Reactions of Precursors for this compound

This approach involves the formation of the pyrazole ring using building blocks that already contain the required fluorine and bromine atoms. This method offers the advantage of controlling the position of the halogens from the outset.

A cornerstone in pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.org To synthesize this compound via this route, a suitably substituted 1,3-dicarbonyl precursor containing both fluorine and bromine at the appropriate positions would be required. The reaction proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The regioselectivity of the cyclocondensation can be a challenge, especially with unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of isomeric products. beilstein-journals.org The reaction conditions, such as pH and solvent, can be optimized to favor the formation of the desired regioisomer.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product | Reference |

| Acetylacetone | Hydrazine hydrate (B1144303) | Acetic acid | 3,5-dimethyl-1H-pyrazole | beilstein-journals.org |

| Ethyl acetoacetate | Phenylhydrazine | Ethanol (B145695) | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | nih.gov |

| Malononitrile and aldehyde | Hydrazine | - | Aminopyrazoles | nih.gov |

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is another powerful method for constructing the pyrazole ring. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile imine, reacting with a dipolarophile, typically an alkene or alkyne. nih.govyoutube.com For the synthesis of this compound, this would entail the reaction of a fluorinated 1,3-dipole with a brominated dipolarophile, or vice versa.

For instance, a nitrile imine generated in situ from a hydrazonoyl halide can react with a suitable alkene or alkyne to form the pyrazole ring. acs.org The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. lew.ro

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference |

| Nitrile imine | Alkyne | Heat | Pyrazole | youtube.com |

| Sydnone | Alkyne | Heat | Pyrazole | lew.ro |

| Diazoalkane | Alkyne | - | Pyrazole |

Direct Halogenation and Fluorination of Pyrazole Intermediates

An alternative and often more practical approach is the stepwise introduction of halogen atoms onto a pre-existing pyrazole ring. This strategy allows for the synthesis of a variety of halogenated pyrazoles from a common intermediate. The regioselectivity of these electrophilic substitution reactions is directed by the electronic properties of the pyrazole ring and any existing substituents.

The direct fluorination of aromatic and heteroaromatic compounds can be achieved using electrophilic fluorinating agents. Selectfluor® (F-TEDA-BF4) is a widely used reagent for this purpose due to its stability, safety, and effectiveness. ref.ac.uk The fluorination of a pyrazole ring with Selectfluor® typically occurs at the C4 position, which is the most electron-rich position. researchgate.net

To synthesize this compound, a potential pathway involves the initial bromination of the pyrazole ring at the 4-position, followed by electrophilic fluorination. The bromine atom at C4 would direct the incoming electrophilic fluorine to the C3 or C5 position. However, the regioselectivity of this step can be influenced by the reaction conditions and the nature of the substituent at the N1 position. researchgate.net

Table 3: Electrophilic Fluorination of Heterocycles with Selectfluor®

| Substrate | Reagent | Solvent | Product | Reference |

| 1H-Pyrazole | Selectfluor® | Acetonitrile | 4-fluoro-1H-pyrazole | researchgate.net |

| Indole | Selectfluor® | Acetonitrile | 3-fluoroindole | mdpi.com |

| Thiophene | Selectfluor® | Acetonitrile | 2-fluorothiophene | mdpi.com |

Electrophilic bromination of pyrazoles is commonly carried out using N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org NBS is a convenient and milder alternative to liquid bromine. The reaction is typically performed in a suitable solvent, and the regioselectivity is again directed to the electron-rich C4 position of the pyrazole ring. nsf.gov

For the synthesis of this compound, a plausible route would be the initial synthesis of 3-fluoro-1H-pyrazole, followed by electrophilic bromination with NBS. The fluorine atom at the C3 position would deactivate this position towards further electrophilic attack and direct the incoming electrophile to the C4 position. wisdomlib.org Photochemical conditions can also be employed for the bromination of pyrazole derivatives using NBS. nih.gov

Table 4: Electrophilic Bromination of Aromatic Compounds with NBS

| Substrate | Reagent | Conditions | Product | Reference |

| Aniline | NBS | DMF | 4-bromoaniline | mdpi.com |

| Phenol | NBS | Acetonitrile | 4-bromophenol | mdpi.com |

| Pyrrole | NBS | THF | 2-bromopyrrole | nsf.gov |

Flow Chemistry Approaches in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods. mdpi.comnih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The inherent characteristics of flow chemistry, such as superior control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety profiles, make it particularly suitable for synthesizing heterocyclic compounds like pyrazoles. galchimia.comresearchgate.net

Conventional batch synthesis of pyrazoles often suffers from challenges like long reaction times, lack of selectivity, and safety concerns, especially when dealing with hazardous intermediates like hydrazine derivatives. mdpi.com Flow chemistry mitigates many of these issues. nih.gov For instance, hazardous intermediates can be generated and consumed in situ, avoiding their isolation and handling. mdpi.comscispace.com This approach not only enhances safety but also can lead to higher yields and purity. researchgate.net The development of multistep continuous flow systems allows for the sequential conversion of simple starting materials into complex pyrazole products without intermediate isolation, streamlining the synthetic process. scispace.comrsc.org

Continuous Flow Reactors for Enhanced Efficiency and Selectivity

The modular nature of flow synthesis allows for the telescoping of multiple reaction steps into a single, continuous process. mit.edu A rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed, where diazoalkane formation and subsequent [3+2] cycloaddition are performed in sequential reactor coils. mit.edu This method yielded various pyrazoles in moderate to excellent yields (48-99%). mit.edu The ability to isolate reaction modules enhances efficiency; for instance, performing the two steps in sequence gave a 92% yield, whereas conducting them in a single reactor coil yielded only 57%. mit.edu

The integration of solid-supported catalysts into flow systems further enhances their utility. The synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes has been successfully implemented in continuous flow using prepacked cartridges containing a silica-supported copper catalyst. rsc.org This methodology allows for practical scale-up, producing useful amounts of pyrazole products within hours. rsc.org

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Often long (hours to days) | Significantly reduced (minutes to hours) | mdpi.com |

| Safety | Handling of hazardous/explosive intermediates | In situ generation and consumption of hazardous intermediates | mdpi.comscispace.com |

| Process Control | Limited control over temperature gradients and mixing | Precise control over temperature, pressure, and residence time | nih.govgalchimia.com |

| Scalability | Often challenging and non-linear | Easier and more predictable scale-up | researchgate.net |

| Yields/Selectivity | Variable, often with side products | Improved yields and higher selectivity | mdpi.commit.edu |

Microwave-Assisted and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation are alternative energy sources that have been widely adopted to accelerate the synthesis of pyrazole scaffolds, often in line with green chemistry principles. researchgate.neteurekaselect.com

Microwave-assisted synthesis has proven to be a highly effective technique, offering advantages such as dramatic reductions in reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. eurekaselect.comrsc.org Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. researchgate.net For example, the Claisen-Schmidt condensation to form pyrazole precursors under microwave irradiation (400 W) required only 5-8 minutes, yielding good results, whereas the same reaction under conventional reflux conditions took 6-9 hours and resulted in lower yields. rsc.org This method allows for the efficient synthesis of a wide variety of pyrazole derivatives under solvent-free or reduced-solvent conditions. rsc.org

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.net This technique serves as a valuable alternative, particularly for reactions that require milder conditions. rsc.orgrsc.org Sonication can enhance mass transfer and create localized high-temperature and high-pressure zones, thereby increasing reaction rates. researchgate.net Like microwave assistance, ultrasound protocols often lead to shorter reaction times and higher yields compared to traditional methods. benthamdirect.com

These non-traditional methods provide environmentally friendly alternatives for pyrazole synthesis by reducing energy consumption and often allowing for the use of greener solvents or even solvent-free conditions. eurekaselect.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. nih.govresearchgate.net This focus aims to minimize or eliminate the use of hazardous reagents, employ green solvents, utilize renewable energy sources, and incorporate recyclable catalysts. nih.govcitedrive.com

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol, or conducting reactions under solvent-free conditions. benthamdirect.comjetir.org

Alternative Energy Sources: Employing microwave irradiation and ultrasound as energy-efficient alternatives to conventional heating, which reduces reaction times and energy consumption. benthamdirect.comresearchgate.net

Green Catalysts: Utilizing catalysts that are non-toxic, recyclable, and efficient. For example, ammonium (B1175870) chloride has been used as a green catalyst in the Knorr pyrazole synthesis, with ethanol as a renewable solvent. jetir.org

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

These approaches lead to synthetic pathways that are not only efficient and high-yielding but also operationally simple and environmentally responsible. citedrive.com The adoption of green chemistry principles is crucial for the sustainable development of synthetic methodologies for important heterocyclic compounds like pyrazoles. benthamdirect.comresearchgate.net

Derivatization and Functionalization of this compound

The this compound scaffold is a valuable building block in medicinal and materials chemistry due to its unique substitution pattern, which allows for selective derivatization. The presence of two different halogen atoms at specific positions on the pyrazole ring offers distinct opportunities for functionalization. The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions.

The electron-deficient nature of the pyrazole ring, enhanced by the presence of the electron-withdrawing fluorine and bromine atoms, influences its reactivity. This electronic environment makes the C4 position susceptible to various transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C4 position of this compound is the primary site for functionalization via nucleophilic substitution, predominantly through transition-metal-catalyzed cross-coupling reactions. The C-Br bond is more reactive than the C-F bond under typical palladium-catalyzed conditions, enabling selective substitution at the C4 position while leaving the fluorine atom intact for potential subsequent modifications.

Common cross-coupling reactions for derivatizing the C4 position include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by reacting the C4-bromo position with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This is a highly efficient method for introducing diverse aromatic and unsaturated moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It allows for the introduction of primary or secondary amines at the C4 position, providing access to a wide range of 4-amino-pyrazole derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This is a key method for synthesizing alkynyl-substituted pyrazoles.

In related systems, such as 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid, the bromine atom has been shown to undergo substitution with arylamines in the presence of copper salts, leading to 4-arylamino products. osti.gov This demonstrates the susceptibility of the C4-bromo group to nucleophilic displacement, which can be facilitated by activating groups on the ring and appropriate catalytic systems.

| Reaction Type | Reagent | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C (aryl) | Pd(0) catalyst + Base |

| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0)/Pd(II) catalyst + Ligand + Base |

| Sonogashira Coupling | R-C≡CH | C-C (alkynyl) | Pd catalyst + Cu(I) co-catalyst + Base |

| Heck Coupling | Alkene | C-C (alkenyl) | Pd catalyst + Base |

| Stille Coupling | Ar-Sn(R)₃ | C-C (aryl) | Pd(0) catalyst |

Oxidation and Reduction Reactions

The pyrazole ring itself is a relatively stable aromatic system and is generally resistant to oxidation under standard conditions. pharmdbm.com However, substituents on the ring can be modified through oxidation. For instance, alkyl groups attached to the pyrazole can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. pharmdbm.com Direct oxidative functionalization of the pyrazole C-H bond, such as halogenation or thiocyanation, is also a known process, typically proceeding through an electrophilic aromatic substitution mechanism. mdpi.com

Regarding reduction, the pyrazole ring is also quite stable. Catalytic hydrogenation can reduce the ring to pyrazoline and subsequently to pyrazolidine, but this typically requires harsh conditions. pharmdbm.com The C-Br bond is susceptible to reductive dehalogenation, which can occur as a side reaction during palladium-catalyzed cross-coupling reactions, particularly if reaction conditions are not carefully optimized. nih.gov Selective reduction of the C-Br bond without affecting the C-F bond or the pyrazole ring would require specific catalytic systems, for example, using transfer hydrogenation conditions.

Modification of the Pyrazole Nitrogen (N-substitution)

The nitrogen atom at the N1 position of the pyrazole ring possesses a proton that can be readily substituted, allowing for a wide range of N-functionalized derivatives. This modification is crucial as the substituent at the N1 position significantly influences the molecule's physical, chemical, and biological properties.

N-Alkylation: The most common modification is N-alkylation, which is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base (e.g., NaH, K₂CO₃). researchgate.net This deprotonates the pyrazole nitrogen, forming a pyrazolide anion that acts as a nucleophile. researchgate.net The existence of 4-bromo-3-fluoro-1-methyl-1H-pyrazole confirms that simple alkylation is a feasible and documented transformation. achemblock.com Alternative, acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed, avoiding the need for strong bases. mdpi.comsemanticscholar.org

N-Arylation: The introduction of aryl groups at the N1 position can be accomplished through methods like the Ullmann condensation or, more modernly, the Buchwald-Hartwig N-arylation. The Ullmann reaction typically involves reacting the pyrazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. Buchwald-Hartwig conditions can also be adapted for N-arylation, providing a more general and milder alternative. Direct C-H arylation at other positions of the pyrazole ring is also an area of active research, though it often requires N-protection. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Tautomerism

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For 4-bromo-3-fluoro-1H-pyrazole, multinuclear NMR analysis is essential for confirming its constitution and exploring the dynamics of tautomerism, a common phenomenon in N-unsubstituted pyrazoles. nih.govfu-berlin.deencyclopedia.pub

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of protons provide valuable structural data. For this compound, two key signals are expected: one for the proton at the C5 position of the pyrazole (B372694) ring and another for the N-H proton.

The C5-H proton typically appears as a doublet in the aromatic region (around δ 7.2–8.1 ppm). Its multiplicity arises from coupling to the adjacent fluorine atom at C3. This through-space or through-bond interaction, known as H-F coupling, is critical for confirming the regiochemistry of the substituents. The magnitude of the fluorine-proton coupling constant (J-coupling) provides further structural confirmation.

The N-H proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In halogenated pyrazoles, this signal can shift downfield with decreasing electronegativity of the halogen substituent. mdpi.com

Interactive Table 1: Representative ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| C5-H | 7.2 - 8.1 | Doublet (d) | ~20 Hz (²JH-F) | Coupling to the fluorine at C3 confirms connectivity. |

¹³C NMR spectroscopy maps the carbon framework of the molecule. In this compound, three distinct signals are expected for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts are significantly influenced by the attached halogens.

The carbon atom bonded to the highly electronegative fluorine atom (C3) will exhibit a large C-F coupling constant, which is a definitive indicator of its position. Similarly, the carbon bonded to bromine (C4) will have its chemical shift influenced by the heavy atom effect. The assignment of these carbons is aided by two-dimensional NMR techniques like HSQC and HMBC, which correlate carbon and proton signals. cdnsciencepub.com The presence of tautomers in solution can sometimes lead to the observation of two sets of signals, representing the different tautomeric forms in equilibrium. cdnsciencepub.com

Interactive Table 2: Predicted ¹³C NMR Data and Couplings for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | C-F Coupling (¹JC-F, Hz) | Notes |

|---|---|---|---|

| C 3-F | Highly deshielded | Large (e.g., >200 Hz) | The large coupling constant is characteristic of a direct C-F bond. |

| C 4-Br | Shielded relative to C3/C5 | - | Influenced by the bromine substituent. |

| C 5-H | Intermediate | Smaller (e.g., ²JC-F) | Coupled to both the C5 proton and the C3 fluorine. |

¹⁹F NMR is an exceptionally sensitive technique for probing the local environment of fluorine atoms. rsc.orgnih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift, typically in the range of δ -110 to -120 ppm, is characteristic of a fluorine atom attached to an aromatic carbon.

This signal will be split into a doublet due to coupling with the proton at the C5 position (²JF-H), mirroring the splitting seen in the ¹H NMR spectrum. This reciprocal coupling confirms the spatial proximity and connectivity between the fluorine at C3 and the proton at C5. ¹⁹F NMR is particularly useful for analyzing complex mixtures, as the large chemical shift range and high sensitivity allow for clear signal separation and identification of fluorine-containing species. nih.govresearchgate.net

¹⁵N NMR spectroscopy is a powerful tool for investigating the electronic structure and tautomeric equilibria in nitrogen-containing heterocycles like pyrazoles. acs.orgresearchgate.net Although it has lower natural abundance and sensitivity compared to ¹H NMR, it provides direct insight into the state of the nitrogen atoms.

In the case of this compound, two distinct ¹⁵N signals would be observed for the two nitrogen atoms in the pyrazole ring. The chemical shifts of these nitrogens are highly sensitive to their chemical environment, distinguishing between a pyrrole-type nitrogen (-NH-) and a pyridine-type nitrogen (-N=). mdpi.comresearchgate.net In the presence of tautomeric equilibrium, the observed chemical shifts may be averaged values, depending on the rate of exchange. Low-temperature ¹⁵N NMR studies can "freeze out" the tautomers, allowing for the individual signals of each form to be observed and the equilibrium constant to be determined. fu-berlin.de This technique is invaluable for definitively characterizing the predominant tautomer in different solvents and states. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information on the functional groups and molecular vibrations within a compound.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A key feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3400-3200 cm⁻¹. The presence of hydrogen bonding can cause this peak to shift to lower frequencies and broaden significantly. mdpi.com

Other important vibrations include:

C-F stretch: A strong absorption band typically found around 1250 cm⁻¹.

C-H stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

Ring vibrations: C=C and C=N stretching vibrations of the pyrazole ring occur in the 1600-1400 cm⁻¹ region.

C-Br stretch: This vibration appears at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds that may be weak or absent in the IR spectrum.

Interactive Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3400 - 3200 | Medium-Broad |

| Aromatic C-H | Stretch | >3000 | Medium |

| C=N / C=C | Ring Stretch | 1600 - 1400 | Medium-Strong |

| C-F | Stretch | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound, the mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. miamioh.edulibretexts.org This isotopic pattern is a definitive signature for a molecule containing a single bromine atom. The exact mass of the molecular ion (m/z 164.96 for the ⁷⁹Br isotope) confirms the elemental composition C₃H₂BrFN₂.

The fragmentation of pyrazoles under electron impact typically involves characteristic losses of small neutral molecules. researchgate.netopenresearchlibrary.org Common fragmentation pathways for substituted pyrazoles include the loss of the bromine atom ([M-Br]⁺), followed by the sequential loss of HCN and N₂ molecules. raco.cat Analyzing these fragmentation patterns helps to piece together the structure of the molecule and confirm the nature and position of its substituents.

X-ray Crystallography for Solid-State Structural Determination and Hydrogen Bonding

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-H containing heterocyclic compounds like pyrazoles, it is crucial for understanding the intermolecular forces, particularly hydrogen bonding, that dictate the supramolecular architecture.

While a complete, publicly available crystal structure determination for this compound could not be located, some sources allude to the existence of single-crystal X-ray diffraction studies. These studies confirm the planar geometry of the pyrazole ring and provide typical bond lengths, such as approximately 1.89 Å for the C–Br bond and 1.35 Å for the C–F bond. However, without access to the full crystallographic information file (CIF), a detailed analysis of the crystal's unit cell, space group, and the specific parameters of its hydrogen bonding network remains unavailable. The resolution of tautomerism, which is significant in pyrazole chemistry, can also be definitively established through X-ray crystallography.

The analysis of crystal packing reveals how individual molecules are arranged in a crystal lattice, governed by a variety of intermolecular interactions. For pyrazole derivatives, these interactions typically include N–H···N hydrogen bonds, and potentially weaker forces like halogen bonding (C–Br···N or C–Br···Br), π–π stacking, and C–H···F or C–H···π interactions.

In the absence of specific data for this compound, a definitive description of its crystal packing cannot be provided. The interplay between the hydrogen-bond-donating N-H group, the hydrogen-bond-accepting pyridine-like nitrogen atom, and the halogen substituents (bromine and fluorine) would be the primary determinant of the supramolecular assembly. The presence of both a bromine and a fluorine atom offers the potential for complex interaction patterns, including halogen bonding, which can significantly influence the crystal packing.

Conformational analysis in the solid state for a rigid molecule like this compound primarily involves the determination of its planarity and the identification of the predominant tautomeric form. Pyrazoles substituted at the 3rd and 5th positions can exist in two tautomeric forms due to the migration of the N-H proton.

For this compound, the two possible tautomers are this compound and 4-bromo-5-fluoro-1H-pyrazole. X-ray crystallography would unambiguously identify which tautomer is present in the crystalline state by locating the position of the hydrogen atom on one of the nitrogen atoms. Studies on other 4-bromo-substituted pyrazoles have shown that the tautomer present in the solid state is often the one that is also predominant in solution. csic.es However, without a specific crystallographic study for this compound, its solid-state tautomeric preference remains unconfirmed from an experimental standpoint.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to investigate the structural and electronic characteristics of pyrazole (B372694) derivatives.

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 4-bromo-3-fluoro-1H-pyrazole, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. While specific, published optimized geometry data for this compound is scarce, the parameters can be reliably inferred from studies on related halogenated pyrazoles. DFT calculations on 4-bromo-1H-pyrazoles and other substituted pyrazoles have been performed to determine these structural parameters. researchgate.net

The introduction of fluorine at the C3 position and bromine at the C4 position is expected to cause slight distortions in the planarity of the pyrazole ring compared to the parent 1H-pyrazole. The C-F and C-Br bond lengths will be characteristic of halogen-carbon bonds on an aromatic ring. The energetics of the molecule, including its total energy and stability, are also determined during optimization. These calculations confirm the stability of the molecule and can be used to compare the relative energies of different tautomers or conformers.

Table 1: Representative Calculated Geometrical Parameters for Halogenated Pyrazoles Note: This table presents typical values from DFT calculations on related pyrazole compounds to illustrate expected parameters for this compound.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| C3-F Bond Length | ~1.34 Å |

| C4-Br Bond Length | ~1.88 Å |

| C3-C4-C5 Bond Angle | ~105-107° |

| F-C3-N2 Bond Angle | ~118-120° |

| Br-C4-C5 Bond Angle | ~125-127° |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For pyrazole derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic ring. researchgate.net In this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole. This leads to a specific energy gap that influences its electronic properties. The analysis of these orbitals helps determine the molecule's potential as an electron donor or acceptor in chemical reactions. nih.gov

Table 2: Representative Frontier Orbital Energies and Quantum Chemical Descriptors Note: Values are derived from DFT studies on analogous bromo- and fluoro-substituted aromatic heterocycles.

| Parameter | Typical Calculated Value |

|---|---|

| HOMO Energy (EHOMO) | -6.5 to -7.5 eV |

| LUMO Energy (ELUMO) | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ~5.0 to 6.0 eV |

| Ionization Potential (I = -EHOMO) | 6.5 to 7.5 eV |

| Electron Affinity (A = -ELUMO) | 1.0 to 2.0 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

For this compound, the MEP surface is expected to show:

Negative potential (red/yellow): Concentrated around the pyridine-like nitrogen atom (N2) and, to a lesser extent, the fluorine and bromine atoms due to their high electronegativity. These regions are susceptible to electrophilic attack.

Positive potential (blue): Located around the N-H proton, making it the primary site for deprotonation and hydrogen bonding interactions.

Neutral potential (green): Generally found over the carbon atoms of the pyrazole ring.

The MEP map is invaluable for predicting how the molecule will interact with other species, such as receptors or reactants, and for understanding its intermolecular bonding behavior. researchgate.net

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) and Correlation with Experimental Data

DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate calculation of ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict the chemical shift of the C5-H proton and the distinct shifts for the C3, C4, and C5 carbons, taking into account the shielding and deshielding effects of the adjacent halogen substituents. These theoretical spectra are crucial for assigning peaks in experimental NMR data. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to specific vibrational modes, such as N-H, C-H, C-F, and C-Br stretching and bending. dntb.gov.ua While calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve excellent agreement, aiding in the interpretation of experimental IR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. dntb.gov.ua The calculations provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the energy and intensity of electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Nonlinear Optical (NLO) Properties Calculations

Molecules with large differences in electron density, often found in push-pull systems, can exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in telecommunications and photonics. researchgate.net Computational methods can predict NLO behavior by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

For this compound, the presence of electronegative halogens and the pyrazole ring creates a specific electronic environment. DFT calculations can quantify its NLO response. While not a classic donor-acceptor structure, the asymmetry in its charge distribution can lead to a non-zero hyperpolarizability value. nih.gov

Table 3: Representative Calculated NLO Properties Note: This table shows the type of data obtained from NLO calculations on pyrazole derivatives.

| Parameter | Typical Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.0 - 4.0 Debye |

| Mean Polarizability (α) | ~100 - 150 a.u. |

| First Hyperpolarizability (β) | 1.0 - 5.0 x 10-30 esu |

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While small, rigid molecules like this compound have limited conformational flexibility, MD simulations are valuable for understanding their dynamic behavior in solution and condensed phases.

MD simulations can be used to:

Analyze Solvation: Study how the molecule interacts with solvent molecules, including the formation and dynamics of hydrogen bonds between the N-H group and polar solvents.

Explore Intermolecular Interactions: Simulate the behavior of multiple pyrazole molecules to understand how they pack in a solid state and the nature of their intermolecular forces, such as hydrogen bonding and halogen bonding.

Assess Dynamic Behavior: Provide insights into the vibrational motions and rotational dynamics of the molecule at different temperatures.

These simulations offer a dynamic picture that complements the static information obtained from DFT geometry optimizations. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ijpsr.comej-chem.org For pyrazole derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects. ijpsr.comnih.gov

While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on research on analogous halogenated pyrazoles. researchgate.net The biological activity of pyrazole compounds is influenced by various descriptors, including steric, electronic, and hydrophobic properties. nih.govresearchgate.net

For this compound, key descriptors would include:

Topological descriptors: Molecular weight, number of atoms, and bond types.

Electronic descriptors: Dipole moment, electronegativity, and partial charges on atoms, which are significantly influenced by the presence of the bromine and fluorine atoms.

Steric descriptors: Molecular volume and surface area.

QSAR models developed for various biological targets have shown that the nature and position of substituents on the pyrazole ring are critical for activity. rsc.org For instance, in studies on diaryl-substituted pyrazoles as CCR2 inhibitors, multivariate linear regression models were successfully built to predict inhibitory activity. nih.govovid.com The introduction of halogen atoms like bromine and fluorine can modulate properties such as lipophilicity and binding interactions, which are crucial for a compound's activity. researchgate.net

Table 1: Key Molecular Descriptors in QSAR/QSPR Studies for Pyrazole Derivatives

| Descriptor Type | Examples | Potential Influence on this compound |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | The high electronegativity of fluorine and the polarizability of bromine create a distinct electronic profile, influencing electrostatic interactions with biological targets. |

| Steric | Molecular Volume, Surface Area, Shape Indices | The size of the bromine atom at position 4 and the smaller fluorine atom at position 3 affect how the molecule fits into a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Halogenation generally increases lipophilicity, which can impact cell membrane permeability and binding to hydrophobic pockets in proteins. |

Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico tools are frequently used to predict the drug-likeness and ADMET properties of new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. nih.govdigitellinc.comnih.gov These predictions are often based on established rules and models derived from large datasets of known drugs. nih.govsemanticscholar.orgresearchgate.netqu.edu.sa

For this compound, a common starting point for assessing drug-likeness is Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical and Drug-likeness Properties

| Property | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Weight | 164.96 g/mol | Complies with Lipinski's rule (< 500 Da), suggesting good potential for oral bioavailability. |

| cLogP | ~1.31 | Within the acceptable range of Lipinski's rule (< 5), indicating balanced lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 (from the -NH group of the pyrazole ring) | Complies with Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 1 (the pyridine-like nitrogen atom) | Complies with Lipinski's rule (≤ 10). |

| Topological Polar Surface Area (tPSA) | 28.68 Ų | A low tPSA (< 140 Ų) is generally associated with good cell membrane permeability. |

Based on these fundamental properties, this compound exhibits a promising drug-like profile.

Further ADMET predictions for pyrazole derivatives often involve more complex computational models. researchgate.netnih.gov For instance, studies on halogenated pyrazolines have shown that they can have high permeability across the blood-brain barrier (BBB). nih.gov The metabolic stability of pyrazoles can be influenced by the substituents on the ring; halogenation can sometimes block sites of metabolism, potentially increasing a compound's half-life. researchgate.net Toxicity predictions, such as for mutagenicity (Ames test), are also a critical component of the in silico assessment. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govijpbs.com This method is invaluable for understanding the molecular basis of a compound's biological activity and for structure-based drug design. researchgate.net For pyrazole-based compounds, docking studies have been successfully used to predict their binding modes with various enzymes and receptors, including kinases, carbonic anhydrases, and DNA gyrase. nih.govnih.govnih.govnih.gov

The substituents at the 3 and 4 positions play a crucial role in defining the binding affinity and selectivity.

The fluorine atom at the 3-position, due to its high electronegativity, can participate in hydrogen bonding or other electrostatic interactions.

The bromine atom at the 4-position can engage in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen. drughunter.com This can significantly contribute to binding affinity. researchgate.net

Table 3: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Involving Moiety | Potential Protein Partner | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Pyrazole N-H | Amino acid side chains (e.g., Asp, Glu) or backbone carbonyls. | Key for anchoring the ligand in the binding site. |

| Hydrogen Bond (Acceptor) | Pyrazole N | Amino acid side chains (e.g., Ser, Thr, Lys). | Provides additional binding stability. |

| Halogen Bond | Bromine at C4 | Backbone carbonyl oxygen, electron-rich side chains. | Can provide specificity and increase binding affinity. |

Research Applications of 4 Bromo 3 Fluoro 1h Pyrazole and Its Derivatives

Medicinal Chemistry Applications

The pyrazole (B372694) nucleus is a prominent feature in many compounds with pharmacological importance. nih.gov Derivatives of 4-bromo-3-fluoro-1H-pyrazole are being investigated for their potential in treating a range of conditions, leveraging the unique chemical properties conferred by the halogen substituents.

Derivatives of pyrazole have demonstrated notable antimicrobial properties. nih.govmdpi.com The introduction of halogen atoms, such as bromine and fluorine, can enhance the biological activity of these compounds. researchgate.net Research has shown that certain pyrazole derivatives exhibit significant activity against various strains of bacteria and fungi. biointerfaceresearch.comglobalresearchonline.net

For instance, some novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against reference bacterial strains like S. aureus and E. coli, as well as fungal species such as C. albicans. biointerfaceresearch.com The mechanism of action for some pyrazoline derivatives has been linked to the inhibition of essential cellular processes in microorganisms. nih.gov In one study, indazole derivatives, which are structurally related to pyrazoles, showed antibacterial activity, particularly against E. faecalis, while other derivatives were effective against S. aureus and S. epidermidis. nih.gov

A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds displayed better antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specifically, compounds 12 and 18 in this study were significantly more potent than the reference compound 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov

| Compound Type | Target Organism/Protein | Key Findings | Reference |

|---|---|---|---|

| Indazole derivatives (2, 3) | E. faecalis | Showed antibacterial activity. | nih.gov |

| Indazole derivative (5) | S. aureus, S. epidermidis | Good inhibitory profile with MIC values of 64-128 µg/mL. | nih.gov |

| 4-bromo-1H-indazole derivatives (12, 18) | Penicillin-resistant S. aureus | 256-fold more potent than 3-methoxybenzamide. | nih.gov |

| 4-bromo-1H-indazole derivative (9) | S. pyogenes PS | MIC of 4 µg/mL, more active than ciprofloxacin. | nih.gov |

Pyrazole derivatives are recognized for their anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.comsciencescholar.us The well-known anti-inflammatory drug celecoxib, for example, contains a pyrazole core and functions as a selective COX-2 inhibitor. nih.gov

Research into novel pyrazole derivatives has aimed to develop new anti-inflammatory agents with improved efficacy and safety profiles. sciencescholar.us Studies have shown that certain pyrazoline derivatives are potent inhibitors of lipoxygenase, with one compound exhibiting an IC50 value of 80 µM. mdpi.com In vivo studies have also demonstrated the ability of specific pyrazoline compounds to inhibit carrageenin-induced paw edema, a common model for inflammation. mdpi.com

Furthermore, some pyrazolo[3,4-d]pyrimidine derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX. nih.gov Compound 8e from one such study demonstrated significant inhibitory activity against both enzymes, with IC50 values of 1.837 µM for COX-2 and 2.662 µM for 5-LOX. nih.gov

| Compound/Derivative | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Pyrazoline derivative (2g) | Lipoxygenase (LOX) | IC50 = 80 µM | mdpi.com |

| Pyrazoline derivatives (2d, 2e) | Inflammation (in vivo) | Potent inhibition of carrageenin-induced paw edema | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine (8e) | COX-2 | IC50 = 1.837 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (8e) | 5-LOX | IC50 = 2.662 µM | nih.gov |

The pyrazole scaffold is a key component in a variety of compounds being investigated for their anticancer properties. nih.govbohrium.com These derivatives have been shown to exhibit antiproliferative activity against several cancer cell lines. nih.govnih.gov The mechanisms behind their anticancer effects are diverse and can include the inhibition of critical enzymes and signaling pathways involved in cancer progression. nih.govnih.gov

One study reported a pyrazole derivative with potent anticancer activity against a human colon cancer cell line, with an IC50 value of 4.2 µM. nih.gov This compound also demonstrated significant inhibitory activity against xanthine (B1682287) oxidase, suggesting a potential mechanism for its anticancer effects. nih.gov Another novel pyrazole derivative, PCW-1001, has been shown to induce apoptosis in breast cancer cells and enhance their sensitivity to radiation therapy. frontiersin.org

Furthermore, certain pyrazolylthiazole hybrids have exhibited potent cytotoxicity against liver cancer cells. nih.gov Compound 18c, a bis-(2-naphthoyl-pyrazol-3-yl)thiazole derivative, showed an IC50 of 0.97 µM and was found to inhibit EGFR and HER-2, two important targets in cancer therapy. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrazole derivative (1) | Human colon cancer (HCT-116) | 4.2 µM | Xanthine oxidase inhibition | nih.gov |

| PCW-1001 | Breast cancer cells | Induces apoptosis | Modulates DNA damage response | frontiersin.org |

| Pyrazolylthiazole hybrid (18c) | Liver cancer (HepG2) | 0.97 µM | EGFR and HER-2 inhibition | nih.gov |

Pyrazole and its derivatives are known to inhibit a variety of enzymes. tandfonline.com For instance, pyrazole itself is a classic inhibitor of liver alcohol dehydrogenase. The core pyrazole structure can be modified to target other enzymes with high specificity.

Some newly synthesized pyrazole derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com These compounds exhibited inhibition constants (KI) in the nanomolar range, suggesting they could be promising leads for developing new carbonic anhydrase inhibitors. tandfonline.com

The pyrazole scaffold is present in compounds with activity in the central nervous system (CNS). nih.gov For example, some pyrazoline derivatives have been synthesized and evaluated for their potential as antidepressant and antioxidant agents. nih.gov These compounds have shown the ability to reduce immobility time in animal models of depression and to scavenge free radicals. nih.gov

Research has also explored the potential of pyrazole derivatives in the context of neuroinflammatory and neurodegenerative diseases. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), an enzyme involved in neuroinflammation. nih.gov

The broad biological activity of pyrazole derivatives extends to antiviral, antidiabetic, and antifungal applications. nih.gov Certain pyrazole-containing compounds have been investigated for their ability to inhibit viral replication. biointerfaceresearch.com

In the realm of antidiabetic research, some pyrazole derivatives have shown potential. ekb.eg For instance, a pyrazole-triazole derivative demonstrated significant inhibitory effects against the DPP-4 enzyme, a target in diabetes therapy. ekb.eg

Agrochemical Applications

Pyrazole derivatives are a cornerstone in the development of modern agrochemicals due to their broad spectrum of biological activities. The introduction of fluorine and bromine atoms into the pyrazole ring can significantly enhance the efficacy and selectivity of these compounds.

Derivatives of pyrazole are widely recognized for their potent fungicidal properties. researchgate.netnih.gov The pyrazole-4-carboxamide structure, in particular, is a key component in many commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. acs.org Research has focused on synthesizing novel pyrazole derivatives to combat various plant pathogenic fungi.

For instance, a series of pyrazole derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety demonstrated significant fungicidal activities at a concentration of 50 μg/mL against several fungi, including Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici. researchgate.netnih.gov Notably, some of these compounds exhibited inhibition rates exceeding 90% against G. graminis var. tritici. researchgate.netnih.gov At a lower concentration of 16.7 μg/mL, certain derivatives showed activities comparable to the commercial fungicide pyraclostrobin. researchgate.netnih.gov

Another study focused on novel substituted pyrazole aminopropyl isothiocyanates. Many of these synthesized compounds showed high fungicidal activity. nih.gov For example, thirteen of the compounds tested had inhibition rates over 80% against Botrytis cinerea and over 90% against Rhizoctonia solani. nih.gov A derivative containing a p-trifluoromethylphenyl group showed particularly high activity, with low EC₅₀ values against a range of fungi. nih.gov

Table 1: Fungicidal Activity of Selected Pyrazole Derivatives

Gaeumannomyces graminis var. triticiBotrytis cinereaRhizoctonia solaniValsa maliThe pyrazole scaffold is a key component in a number of commercial insecticides. While the search results emphasize fungicidal and other applications, the general importance of pyrazole derivatives in agrochemicals extends to their use as insecticides and pesticides. The specific substitution patterns on the pyrazole ring are crucial for determining their target spectrum and efficacy.

Materials Science and Advanced Functional Materials

The electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications in materials science, particularly in the development of advanced functional materials.

Appropriately substituted pyrazole derivatives can exhibit strong fluorescence with high quantum yields, making them suitable for use as fluorescent probes and dyes. nih.gov The synthetic versatility of the pyrazole ring allows for the fine-tuning of their photophysical properties. nih.gov

A one-pot synthesis method has been developed to generate a diverse range of pyrazoles, including donor-acceptor substituted pyrazoles that function as interesting fluorophores. acs.org These compounds can exhibit significant shifts in their emission spectra depending on the solvent, a property known as solvochromicity. acs.org Pyrazole-based organoboron fluorophores have been synthesized and have shown a selective fluorescence quenching response to picric acid, indicating their potential as chemical sensors. rsc.org Furthermore, pyrazoline derivatives have been noted for their use in bioimaging due to their fluorescent properties and biocompatibility. nih.gov

The luminescent properties of pyrazole derivatives have led to their investigation for use in optoelectronic devices. Pyrazoline derivatives, in particular, have been studied for their blue photoluminescence and electroluminescence, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net

Pyrazole compounds with an anthryl chromophore have been synthesized and their optical properties characterized. researchgate.net One such pyrazole derivative exhibited a high fluorescent quantum yield of 0.90 in toluene. researchgate.net The performance and bandgap energies of some pyrazoline compounds suggest they are suitable for use as semiconductor materials. researchgate.net

Pyrazole derivatives have been demonstrated to be effective corrosion inhibitors for various metals in acidic environments. semanticscholar.org They can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions, thus reducing the corrosion rate. semanticscholar.orgresearchgate.net

Studies have shown that pyrazole derivatives can act as mixed-type inhibitors for carbon steel in hydrochloric acid solutions. nih.gov The inhibition efficiency of these compounds increases with concentration. nih.gov For example, two novel pyrazole compounds showed maximum inhibition efficiencies of 91.8% and 90.8% at a concentration of 10⁻³ M. nih.gov The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir isotherm. nih.gov Similarly, pyrazolone (B3327878) derivatives have been shown to be effective corrosion inhibitors for copper in sulfuric acid, with one derivative reaching an inhibition efficiency of 90.1% at 10 mM. iapchem.org

Table 2: Corrosion Inhibition Efficiency of Pyrazole Derivatives

Conductive Polymers and Photovoltaic Materials

Following a comprehensive review of available scientific literature and patent databases, there is currently no specific information available detailing the research or application of this compound or its direct derivatives in the development of conductive polymers or photovoltaic materials.

While the broader class of pyrazole-containing compounds has been investigated for such applications due to their electron-rich nature and potential for creating conjugated polymer systems, research explicitly utilizing the this compound scaffold for these purposes has not been identified in the public domain. The unique substitution pattern of this compound, featuring both a bromine and a fluorine atom, presents theoretical possibilities for tuning the electronic properties of potential polymers. However, without specific studies, any discussion of its role in conductive polymers or photovoltaics would be speculative.

Further research and development would be necessary to determine if this compound and its derivatives can be effectively synthesized into polymers and if those polymers possess the requisite electronic and physical properties for applications in conductive materials or solar cells.

Environmental Fate and Impact Considerations for Halogenated Pyrazoles

Biodegradation and Environmental Persistence of Organohalogen Compounds

Organohalogen compounds, a class to which halogenated pyrazoles belong, are generally characterized by their resistance to environmental degradation. nih.gov The carbon-halogen bond is strong, making these molecules recalcitrant to natural attenuation processes. nih.gov Their persistence in soil, water, and sediment is a significant environmental concern.

The environmental persistence of a pesticide is often described by its half-life, the time it takes for half of the initial amount to degrade. Pesticides are categorized based on their soil half-life:

Non-persistent: Half-life of less than 30 days.

Moderately persistent: Half-life between 30 and 100 days.

Persistent: Half-life of more than 100 days. oregonstate.edu

Many halogenated pesticides fall into the persistent category, leading to their long-term presence in various environmental compartments. agrobiology.ru

Biodegradation is the primary natural process for breaking down these compounds. nih.gov Microorganisms have evolved diverse enzymatic pathways to metabolize synthetic chemicals. nih.gov For halogenated aromatics, this process typically involves three stages: an upper pathway that prepares the molecule, a middle pathway that involves the critical dehalogenation step, and a lower pathway that funnels the resulting intermediates into central cellular metabolism. nih.gov However, the degradation can be slow and is influenced by various environmental factors, including temperature, pH, microbial population, and the presence of other nutrients. oregonstate.edu In some cases, microbial action can lead to the formation of intermediate metabolites that may be more toxic than the parent compound. nih.gov

| Persistence Category | Typical Soil Half-Life | Environmental Significance |

|---|---|---|

| Non-persistent | < 30 days | Lower potential for long-term contamination. |

| Moderately persistent | 30 - 100 days | Potential for carry-over between seasons. |

| Persistent | > 100 days | High potential for long-term contamination and transport. |

Bioaccumulation and Transfer in Ecosystems

Bioaccumulation is the process by which chemicals build up in an organism's tissues over time. This is a particular concern for compounds that are persistent, biologically active, and lipophilic (fat-soluble). agrobiology.ru Many pyrazole-based insecticides are designed to be highly lipophilic to effectively penetrate the insect cuticle, a property that also increases their potential for bioaccumulation in non-target organisms. researchgate.net

When these compounds enter aquatic or terrestrial ecosystems, they can be absorbed by organisms at the bottom of the food chain. As these organisms are consumed by others, the concentration of the chemical can increase at successively higher trophic levels, a process known as biomagnification. agrobiology.ru

Studies on other halogenated heterocyclic compounds, such as polyhalogenated carbazoles (PHCs), have demonstrated their persistence and bioaccumulative properties. nih.gov These compounds, which share structural similarities with halogenated pyrazoles, have been detected in sediment, soil, and various marine organisms, indicating their potential to move through and magnify within food webs. nih.govnih.gov The lipophilicity of a compound, often measured by the octanol-water partition coefficient (Kow), is a key indicator of its bioaccumulation potential. agrobiology.ru

| Factor | Description | Relevance to Halogenated Pyrazoles |

|---|---|---|

| Persistence | The ability of a compound to resist degradation in the environment. | Longer persistence allows more time for uptake by organisms. |

| Lipophilicity (High Kow) | The tendency of a compound to dissolve in fats, oils, and lipids. | High lipophilicity leads to storage in fatty tissues of organisms. researchgate.net |

| Bioconcentration Factor (BCF) | A measure of a chemical's concentration in an organism relative to the water. | High BCF indicates a strong tendency to accumulate from the environment. |

| Trophic Magnification Factor (TMF) | A measure of how a chemical's concentration increases up the food web. | A TMF > 1 indicates that the chemical biomagnifies. |

Metabolite Formation and Environmental Toxicology

When organohalogen compounds are metabolized by organisms or degraded in the environment, a variety of transformation products, or metabolites, can be formed. epa.gov The metabolic process for a compound like 4-bromo-3-fluoro-1H-pyrazole would likely involve enzymatic reactions such as oxidation, reduction, and hydrolysis. A key step is dehalogenation, the removal of the bromine and/or fluorine atoms.

Metabolic studies on other brominated aromatic compounds, such as bromobenzene, reveal the formation of reactive intermediates like epoxides. These intermediates are then converted into various other compounds, including bromophenols and catechols, which are subsequently conjugated (e.g., with sulfates or glucuronic acid) to facilitate excretion. epa.gov The formation of mercapturic acids is another common metabolic pathway for detoxifying halogenated compounds. epa.gov

The environmental toxicology of halogenated pyrazoles and their metabolites is a significant concern. The parent compounds are often designed to have specific modes of action, for example, as neurotoxins in insecticides. researchgate.net However, these effects may not be limited to the target species. Furthermore, the metabolites formed can have their own toxicological profiles, sometimes exhibiting greater toxicity than the original compound. nih.gov For instance, certain polyhalogenated carbazoles have been shown to exhibit dioxin-like toxicity, posing a risk to wildlife and human health. nih.govnih.gov Chronic exposure to environmental contaminants like pesticides has been linked to a range of adverse health effects. mdpi.com

Remediation Strategies for Organohalogen Contamination (if applicable to pyrazoles)

Given the persistence of many organohalogen compounds, contaminated soil and groundwater often require active remediation. nih.gov Several strategies have been developed to treat sites contaminated with these chemicals, and these would be applicable to pyrazole-based contaminants. mdpi.com Remediation methods can be broadly categorized as physical, chemical, and biological. fortunejournals.com

Bioremediation: This approach uses microorganisms to degrade contaminants. nih.gov It is considered a cost-effective and environmentally friendly option. Techniques include biostimulation (adding nutrients to encourage native microbial populations) and bioaugmentation (introducing specific microbes with known degradative capabilities). However, its effectiveness can be limited by the recalcitrance of the compound and site-specific conditions. nih.gov

Chemical Remediation: This involves the use of chemical reactions to transform the pollutants into less harmful substances.

Chemical Oxidation: Advanced oxidation processes, such as the use of Fenton's reagent (hydrogen peroxide and an iron catalyst), generate highly reactive hydroxyl radicals that can break down persistent organic pollutants. fortunejournals.com

Chemical Reduction: Zero-valent iron (ZVI) has proven effective for the dehalogenation of many chlorinated compounds. Nanoscale ZVI offers a very high surface area, increasing the reaction rate and efficiency of degradation. researchgate.net Commercial products like Daramend®, which combines organic components and ZVI, have been used to treat soils contaminated with explosives like RDX, demonstrating the utility of combining biological and chemical approaches. mdpi.com

Phytoremediation: This strategy uses plants to remove, degrade, or contain contaminants in soil and water. nih.gov Processes like rhizodegradation, where microorganisms in the plant's root zone break down pollutants, can be effective for organic contaminants. nih.gov

Physical Remediation: Methods like "excavate and dispose" (dig-and-haul) or thermal treatment can be effective but are often expensive and disruptive to the site. mdpi.comfortunejournals.com

The selection of a remediation strategy depends on the specific contaminant, its concentration, the characteristics of the contaminated site, and regulatory requirements. mdpi.com

| Remediation Strategy | Principle | Applicability to Halogenated Pyrazoles |

|---|---|---|

| Bioremediation | Microbial degradation of contaminants. nih.gov | Potentially effective but may be slow; depends on microbial adaptation. |

| Chemical Oxidation (e.g., Fenton's) | Use of strong oxidizing agents to destroy pollutants. fortunejournals.com | Likely effective for breaking the stable pyrazole (B372694) ring and C-halogen bonds. |

| Chemical Reduction (e.g., ZVI) | Use of reducing agents to remove halogen atoms. researchgate.net | Potentially effective for dehalogenation of bromo- and fluoro- substituents. |

| Phytoremediation | Use of plants and associated microbes to clean up soil/water. nih.gov | Applicable for lower concentration, widespread contamination in surface soils. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Sustainability

Traditional synthetic routes for halogenated pyrazoles often involve multi-step processes and the use of hazardous reagents. Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. nih.gov For pyrazole (B372694) derivatives, this includes the use of iron-catalyzed multicomponent synthesis from biomass-derived alcohols, which eliminates the need for pre-functionalized starting materials and noble metal catalysts. rsc.orgresearchgate.netrsc.org Such strategies are not only more environmentally benign but also often more efficient and atom-economical. nih.gov The development of one-pot syntheses and the use of greener solvents like water are also key areas of investigation. acs.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrazoles

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Catalysts | Often relies on noble metals (e.g., Palladium) | Utilizes earth-abundant metals (e.g., Iron) rsc.org |

| Starting Materials | Pre-functionalized, petroleum-based | Biomass-derived alcohols, simple precursors researchgate.net |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ethanol) nih.gov |

| Efficiency | Can be multi-step with lower atom economy | Often one-pot, high atom economy nih.gov |

Exploration of Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. mdpi.com For pyrazole synthesis, MCRs have been developed that combine aldehydes, malononitrile, β-ketoesters, and hydrazine (B178648) hydrate (B1144303) to create highly substituted pyrazole derivatives. nih.govrsc.org Applying MCR strategies to 4-bromo-3-fluoro-1H-pyrazole as a building block could lead to the rapid synthesis of diverse libraries of novel compounds for biological screening. mdpi.comacs.org The bromine atom at the C4 position is particularly amenable to post-MCR modifications via cross-coupling reactions, further expanding the accessible chemical space.

Advanced Mechanistic Studies of Biological Activity

While the broader class of pyrazole derivatives is known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects, the specific mechanisms of action are often not fully understood. nih.govnih.govresearchgate.net Future research should focus on detailed mechanistic studies to elucidate how compounds like this compound interact with their biological targets at a molecular level. The presence of the fluorine atom can significantly influence binding affinity and metabolic stability, while the bromine atom can be a site for metabolic transformation or a key interaction point within a binding pocket. olemiss.edu Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents. nih.govrsc.org

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. These technologies can analyze vast datasets to predict the biological activity of novel compounds, identify potential drug targets, and optimize molecular structures for improved efficacy and safety. In the context of this compound, AI and ML algorithms could be employed to:

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of its derivatives.

Virtually screen large libraries of compounds derived from this scaffold against various biological targets.

Design novel derivatives with enhanced activity and selectivity based on quantitative structure-activity relationship (QSAR) models.

This computational approach can significantly accelerate the early stages of drug discovery and reduce the reliance on expensive and time-consuming experimental screening.

Nanotechnology Integration for Targeted Delivery and Imaging

Nanotechnology offers promising solutions to challenges in drug delivery, such as poor solubility, lack of specificity, and systemic toxicity. Encapsulating pyrazole-based drugs within nanoparticles can improve their pharmacokinetic profiles and enable targeted delivery to diseased tissues, thereby enhancing their therapeutic efficacy and reducing side effects. Furthermore, nanoparticles can be functionalized with imaging agents, allowing for the visualization of drug distribution and accumulation at the target site. The integration of nanotechnology with pyrazole-based therapeutics derived from this compound could lead to the development of novel theranostic agents for cancer and other diseases.

Translational Research and Preclinical Studies

Translational research bridges the gap between basic scientific discoveries and their clinical applications. For promising derivatives of this compound identified through initial screening, a clear pathway through preclinical development is essential. researchgate.net This involves a series of studies to evaluate the safety and efficacy of a drug candidate before it can be tested in humans.

Table 2: Key Stages of Preclinical Development

| Stage | Objective | Key Activities |

| In vitro studies | Assess biological activity and mechanism of action | Cell-based assays, enzyme inhibition assays, receptor binding studies |

| In vivo studies | Evaluate efficacy and safety in animal models | Pharmacokinetic and pharmacodynamic studies, toxicology testing |

| Formulation development | Develop a stable and effective dosage form | Solubility enhancement, stability testing |

| Process chemistry | Develop a scalable and cost-effective synthesis | Route optimization, impurity profiling |

Successful navigation of these preclinical stages is a prerequisite for advancing a new chemical entity into clinical trials and ultimately to the market.

常见问题

Q. What are the common synthetic routes for 4-bromo-3-fluoro-1H-pyrazole?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with fluorinated and brominated precursors. For example:

- Fluorination Strategies : Fluorine can be introduced via electrophilic fluorination of pyrazole intermediates using reagents like Selectfluor or via fluorodecarboxylation of carboxylated precursors .

- Bromination : Bromine is often introduced via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) .